1H-Benzimidazole-2-ethanamine, 7-bromo-
Overview
Description
1H-Benzimidazole-2-ethanamine, 7-bromo- is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The addition of a bromine atom at the 7th position enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to exhibit a wide range of biological activities, including antibacterial and anticancer effects, suggesting they may interact with multiple targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole compounds are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzimidazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-ethanamine, 7-bromo- can be synthesized through several methods. One common approach involves the bromination of 1H-benzimidazole-2-ethanamine. This can be achieved by reacting 1H-benzimidazole-2-ethanamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 1H-Benzimidazole-2-ethanamine, 7-bromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-ethanamine, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzimidazoles.
Oxidation Products: Oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.
Reduction Products: Reduced forms of the compound, potentially with hydrogenated aromatic rings.
Scientific Research Applications
1H-Benzimidazole-2-ethanamine, 7-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The bromine atom enhances its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its structure allows for modifications that can improve its pharmacological profile.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactivity.
Comparison with Similar Compounds
1H-Benzimidazole-2-ethanamine: The non-brominated parent compound, which has similar but less potent biological activities.
2-Bromo-1H-benzimidazole: Another brominated derivative, differing in the position of the bromine atom, which can affect its reactivity and biological properties.
1H-Benzimidazole-2-ethanamine, 5-bromo-: A positional isomer with the bromine atom at the 5th position, leading to different chemical and biological behaviors.
Uniqueness: 1H-Benzimidazole-2-ethanamine, 7-bromo- is unique due to the specific placement of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. This positional specificity can lead to unique applications and advantages over other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Benzimidazole-2-ethanamine, 7-bromo-, covering its synthesis, reactions, applications, and comparisons with related compounds
Biological Activity
1H-Benzimidazole-2-ethanamine, 7-bromo- is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
1H-Benzimidazole-2-ethanamine, 7-bromo- features a bicyclic structure composed of a benzene ring fused with an imidazole ring. The presence of a bromine atom at the 7-position enhances its reactivity and biological activity. This compound is recognized for its potential applications in medicinal chemistry due to its diverse biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Antiviral Activity : Inhibits viral replication in vitro.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
The mechanism by which 1H-Benzimidazole-2-ethanamine, 7-bromo- exerts its biological effects involves interaction with specific enzymes and receptors. Molecular docking studies suggest that it may bind to targets involved in disease pathways, influencing cellular processes related to infection and cancer progression .
Antimicrobial Activity
Research indicates that 1H-Benzimidazole-2-ethanamine, 7-bromo- exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are noteworthy:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These values suggest that the compound is particularly effective against Gram-positive bacteria .
Antiviral Activity
In vitro studies have demonstrated the antiviral activity of this compound against several viral pathogens. The evaluation involved various virus-infected cell lines, revealing that the compound can inhibit viral replication effectively .
Anticancer Activity
The anticancer potential of 1H-Benzimidazole-2-ethanamine, 7-bromo- has been evaluated through various assays. Notable findings include:
- Cell Line Studies : Exhibited significant inhibition of proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) with an IC50 value of approximately 16.38 µM .
The compound's efficacy against cancer cells is attributed to its ability to interfere with cellular signaling pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
1H-Benzimidazole-2-ethanamine derivatives exhibit varying degrees of biological activity based on their structural modifications. For instance:
Compound Name | Position of Bromine | Unique Properties |
---|---|---|
1H-Benzimidazole-2-ethanamine, 5-bromo | Position 5 | Different antimicrobial profile |
1H-Benzimidazole-2-ethanamine, 6-bromo | Position 6 | Varying anticancer activity |
5-Bromo-1H-benzimidazole | Position 5 | Primarily used for different synthetic routes |
The bromine substitution at position 7 in the target compound enhances its pharmacological properties compared to analogs .
Case Studies and Research Findings
A comprehensive review of benzimidazole derivatives highlights their broad spectrum of biological activities. For example:
- Antimicrobial Studies : A library of benzimidazole derivatives was screened against reference strains, revealing that higher electronegativity from halogen substitutions (like bromine) increases antibacterial activity .
- Pharmacological Screening : Various studies have shown that benzimidazole derivatives can act as dual inhibitors for key enzymes involved in inflammatory responses, showcasing their therapeutic potential beyond antimicrobial effects .
- Safety Profile : While exhibiting potent biological activities, safety assessments indicate potential irritant effects associated with similar compounds. Thus, further toxicological evaluations are necessary .
Properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQOYUBCRMCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-68-0 | |
Record name | 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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